2-Isopropylnaphtho[2,3-b]furan-4,9-dione
Description
Properties
CAS No. |
13019-43-7 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-propan-2-ylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-8H,1-2H3 |
InChI Key |
FCFUHTATCQCHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Pictograms |
Irritant |
Synonyms |
2-Isopropylnaphtho[2,3-b]furan-4,9-dione |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Isopropylnaphtho[2,3-b]furan-4,9-dione
Recent studies have highlighted efficient synthetic routes for producing naphtho[2,3-b]furan-4,9-diones, including this compound. One notable method involves a photocatalyzed [3+2] cycloaddition reaction using phenylacetylene under blue LED irradiation in acetonitrile (MeCN). This method has demonstrated yields of up to 75% with regioselectivity confirmed through NMR and X-ray diffraction analysis .
Synthesis Conditions
| Solvent | Irradiation Source | Yield (%) |
|---|---|---|
| DCM | Blue LEDs (460 nm) | 58 |
| MeCN | Blue LEDs (460 nm) | 75 |
Anticancer Activity
Research indicates that naphtho[2,3-b]furan-4,9-diones exhibit promising anticancer properties. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This property positions this compound as a potential candidate for further development in cancer therapeutics .
Photophysical Properties
The photophysical characteristics of this compound have been investigated for applications in bioimaging. The compound exhibits strong fluorescence properties that can be harnessed for imaging techniques in biological systems. Its ability to absorb light and emit fluorescence makes it suitable for use as a fluorescent probe in cellular imaging studies .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study utilized assays to measure cell proliferation and apoptosis markers, confirming the compound's potential as an anticancer agent.
Case Study 2: Bioimaging Application
A recent investigation into the bioimaging capabilities of naphtho[2,3-b]furan derivatives demonstrated that these compounds could effectively label live cells without cytotoxic effects. The fluorescence intensity was measured using confocal microscopy, showing that cells treated with the compound exhibited clear and distinct fluorescence signals.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., isopropyl, phenoxy) enhance tumor specificity by modulating redox potentials and hydrophobicity, improving membrane permeability .
- Electron-withdrawing groups (e.g., acetyl) reduce selectivity due to nonspecific cytotoxicity .
- Heteroatom substitution (e.g., thiophene in 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione) increases potency, with GI₅₀ values <2 µM in cancer cell lines .
Cytotoxicity and Tumor Specificity
A study comparing 39 naphtho[2,3-b]furan-4,9-diones against human tumor cell lines (HSC-2, HSC-4, HL-60) and normal oral cells revealed:
- This compound exhibited high tumor specificity (CC₅₀ ratio: tumor cells/normal cells >4) due to its balanced redox activity and optimal hydrophobicity .
- 2-Acetylnaphtho[2,3-b]furan-4,9-dione showed low specificity (CC₅₀ ratio ~1), likely due to excessive ROS generation damaging normal cells .
- Phenoxy and isopropylamino derivatives induced caspase-3/8/9 activation in HSC-2 and HL-60 cells, suggesting apoptosis as a primary mechanism .
Antimicrobial Activity
Naphtho[2,3-b]furan-4,9-diones with hydroxyl groups at C-5 or C-8 (e.g., 2-methyl-5-hydroxyl analogs) demonstrated broad-spectrum antimicrobial activity:
- FNQ13 (2-methyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione) inhibited Staphylococcus aureus (MIC: 4 µg/mL) and Candida albicans (MIC: 8 µg/mL) .
- 2-Isopropyl derivatives showed reduced antimicrobial potency compared to hydroxylated analogs, highlighting the importance of polar substituents for targeting microbial enzymes .
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate electronic properties with bioactivity:
- Frontier Molecular Orbitals (FMOs): Lower LUMO energies (e.g., −2.8 eV for 2-isopropyl derivatives) enhance electron-accepting capacity, promoting redox cycling and cytotoxicity .
- Hydrophobicity (logP): Optimal logP values (~3.0 for 2-isopropyl) improve cell membrane penetration without compromising solubility .
- Dipole Moments: Higher dipole moments (>4.0 Debye) in polar derivatives (e.g., 8-hydroxy analogs) improve interactions with DNA or enzyme active sites .
Preparation Methods
Reaction Mechanism and General Procedure
The palladium-catalyzed method involves coupling 2-hydroxy-1,4-naphthoquinones with olefins (e.g., 1,3-diphenylpropenone) via a reverse hydrogenolysis process. Commercially available Pd/C (10 mol%) acts as the catalyst, with Cs₂CO₃ (20 mol%) as the base in dimethylacetamide (DMA) at 130°C under nitrogen. The reaction proceeds through dehydrogenation of the 2-hydroxy group, forming a Pd–O intermediate, followed by olefin insertion and reductive elimination to yield the naphthofuran-dione framework. Hydrogen gas is released as the sole byproduct, making this method inherently waste-free.
Optimization Studies
Key parameters were systematically evaluated (Table 1):
| Entry | Solvent | Catalyst Loading | Base | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMA | 10 mol% Pd/C | Cs₂CO₃ | 130°C | 70 |
| 2 | DMF | 10 mol% Pd/C | Cs₂CO₃ | 130°C | 47 |
| 5 | DMSO | 10 mol% Pd/C | Cs₂CO₃ | 130°C | 45 |
| 7 | DMA | 10 mol% Pd/C | K₂CO₃ | 130°C | <10 |
DMA emerged as the optimal solvent due to its high polarity and stability under reflux. Substituting Cs₂CO₃ with weaker bases (e.g., K₂CO₃) drastically reduced yields, highlighting the necessity of strong bases to deprotonate intermediates.
Substrate Scope and Limitations
This method accommodates diverse 2-hydroxy-1,4-naphthoquinones and olefins, producing derivatives with electron-donating or withdrawing groups. However, sterically hindered olefins (e.g., tetrasubstituted alkenes) show reduced reactivity, likely due to slower insertion into the Pd–O bond.
Visible-Light-Mediated [3+2] Cycloaddition
Photochemical Pathway
The visible-light-driven approach employs blue LEDs (460 nm) to excite 2-hydroxy-1,4-naphthoquinones, generating triplet diradical intermediates. These react with phenylacetylenes or alkenes via a [3+2] cycloaddition, followed by air oxidation to yield 2-isopropylnaphtho[2,3-b]furan-4,9-dione (Scheme 1). Notably, no external catalysts or metals are required, aligning with green chemistry principles.
Reaction Conditions and Yield Optimization
Standard conditions involve irradiating a mixture of 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and phenylacetylene (1.0 mmol) in acetonitrile for 6 hours. Key variables include:
-
Light Source : Blue LEDs (460 nm) outperform UV or white light, achieving 85% yield vs. <30% with UV.
-
Solvent : Acetonitrile enhances radical stability, whereas protic solvents (e.g., ethanol) quench excited states.
-
Oxidation : Ambient oxygen is critical for final aromatization; inert atmospheres arrest the reaction at the dihydro intermediate stage.
Regioselectivity and Structural Confirmation
Single-crystal X-ray diffraction confirmed exclusive regioselectivity for the C-2 position of the phenyl group. Computational studies attribute this to lower activation energy for the transition state leading to the C-2 adduct compared to C-3.
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
| Parameter | Palladium Method | Photochemical Method |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 8–12 hours | 6 hours |
| Catalyst Cost | High (Pd/C) | None |
| Environmental Impact | H₂ byproduct | Solvent recycling feasible |
The palladium method offers higher yields but requires expensive catalysts and generates hydrogen gas. The photochemical route is greener but necessitates specialized light equipment.
Functional Group Tolerance
Both methods tolerate halogens (–Cl, –Br), alkyl groups (–CH₃, –C₃H₇), and electron-withdrawing substituents (–NO₂). However, the photochemical method struggles with strongly electron-donating groups (–OCH₃), which destabilize radical intermediates.
Structural Characterization
Spectroscopic Data
Q & A
Q. What advanced catalytic systems improve enantioselective synthesis of chiral derivatives?
- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts enable asymmetric alkylation, achieving >90% ee for 2-isopropyl-3-hydroxy derivatives. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) and kinetic resolution studies optimize enantiomeric excess. Computational docking simulations guide ligand selection for steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
